Naphthalene-d8
Overview
Description
Naphthalene-d8, also known as 1,2,3,4,5,6,7,8-Octadeuterionaphthalene, is an isotopically labeled analogue of naphthalene. It is a deuterated compound where all eight hydrogen atoms in the naphthalene molecule are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties .
Scientific Research Applications
Naphthalene-d8 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
NMR Spectroscopy: Used as an internal standard in NMR spectroscopy to study molecular structures and dynamics.
Environmental Studies: Employed in tracing the pathways of polycyclic aromatic hydrocarbons (PAHs) in environmental samples.
Pharmaceutical Research: Utilized in the synthesis of deuterated drugs to study their metabolic pathways and improve their pharmacokinetic properties .
Safety and Hazards
Naphthalene-d8 is classified as a flammable solid and is suspected of causing cancer . It may form combustible dust concentrations in air and is harmful if swallowed . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
Naphthalene-d8 is an isotopically labeled analogue of naphthalene It’s known that naphthalene and its derivatives primarily target the enzymes involved in the metabolic pathways of polycyclic aromatic hydrocarbons (pahs) .
Mode of Action
This interaction can lead to the biodegradation of other PAHs, such as phenanthrene .
Biochemical Pathways
This compound likely affects the metabolic pathways of PAHs. In a study, it was found that naphthalene significantly enhanced the biodegradation of phenanthrene by Pseudomonas sp. SL-6 . This suggests that this compound may also influence the metabolic pathways of other PAHs, leading to their degradation.
Pharmacokinetics
It’s known that the metabolites of naphthalene are stable enough to travel through the circulation and impact the lung . This suggests that this compound may have similar pharmacokinetic properties.
Result of Action
It’s known that the metabolites of naphthalene can cause changes in cellular physiology . Given that this compound is an isotopically labeled analogue of naphthalene, it’s likely that it may have similar effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other PAHs can affect the biodegradation activity of this compound . Additionally, factors such as temperature and pH can also influence its stability and action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-d8 can be synthesized through the catalytic deuteration of naphthalene. The process involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration of the naphthalene molecule .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The deuteration reaction is conducted in specialized reactors designed to handle high pressures and temperatures. The product is then purified through distillation and crystallization to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Naphthalene-d8 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: this compound can be oxidized to form phthalic anhydride using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of this compound can yield tetrahydrothis compound using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic ring of this compound
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination
Major Products:
Oxidation: Phthalic anhydride-d4.
Reduction: Tetrahydrothis compound.
Substitution: Nitro-naphthalene-d8, bromo-naphthalene-d8
Comparison with Similar Compounds
Naphthalene: The non-deuterated analogue of naphthalene-d8.
Anthracene-d10: Another deuterated polycyclic aromatic hydrocarbon used in similar research applications.
Phenanthrene-d10: A deuterated analogue of phenanthrene used in NMR spectroscopy and other studies .
Uniqueness of this compound: this compound is unique due to its complete deuteration, which provides distinct advantages in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms enhances the resolution and sensitivity of NMR signals, making it a valuable tool in scientific research .
Properties
IUPAC Name |
1,2,3,4,5,6,7,8-octadeuterionaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWIBTONFRDIAS-PGRXLJNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894058 | |
Record name | Naphthalene d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10894058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydroscopic solid; [Sigma-Aldrich MSDS] | |
Record name | Naphthalene-d8 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20539 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.03 [mmHg] | |
Record name | Naphthalene-d8 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20539 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1146-65-2 | |
Record name | Naphthalene-d8 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1146-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H8)Naphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10894058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2H8)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.229 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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